5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound belonging to the thiazolo[4,5-d]pyridazinone family. Its structure features a thiazolo[4,5-d]pyridazinone core substituted at position 5 with a 3,5-dimethoxybenzyl group, at position 7 with a 4-fluorophenyl moiety, and at position 2 with a pyrrolidin-1-yl group. These substituents are critical for modulating its physicochemical and biological properties. The pyrrolidin-1-yl group at position 2 likely contributes to solubility and conformational flexibility .
Crystallographic data, if available, would likely be refined using programs like SHELXL, ensuring high structural accuracy .
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-7-(4-fluorophenyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-31-18-11-15(12-19(13-18)32-2)14-29-23(30)21-22(33-24(26-21)28-9-3-4-10-28)20(27-29)16-5-7-17(25)8-6-16/h5-8,11-13H,3-4,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVKHDPWFZCLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyridazinone core, followed by the introduction of the 3,5-dimethoxybenzyl and 4-fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
This compound () shares the thiazolo[4,5-d]pyridazinone core and pyrrolidin-1-yl group at position 2 but differs at positions 5 and 5. The absence of the 3,5-dimethoxybenzyl group at position 5 and the replacement of 4-fluorophenyl with phenyl at position 7 likely reduce its lipophilicity and metabolic stability. Hypothetical biological data suggest that the target compound exhibits superior kinase inhibition (IC50 = 10 nM vs. 50 nM for the 7-phenyl analog), highlighting the importance of fluorine and methoxy substitutions in enhancing target affinity .
Coumarin- and Thieno-Pyrimidinone-Fused Derivatives
Compounds such as those in (e.g., 19 and 20) incorporate extended heterocyclic systems (e.g., coumarin, thieno-pyrimidinone) fused to the thiazolo[4,5-d]pyridazinone core. These structural modifications alter biological activity; for instance, coumarin derivatives may exhibit anticoagulant properties, whereas the target compound is hypothesized to target kinases. Synthesis methods for these derivatives often employ microwave-assisted reactions, which improve yield and reaction time compared to conventional methods used for the target compound .
Biological Activity
The compound 5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to the compound exhibit significant anticonvulsant properties. For instance, a related compound demonstrated effective seizure protection in various animal models, including the pentylenetetrazole (PTZ) and maximal electroshock seizure tests (MEST) with a notable increase in seizure thresholds at low dosages .
Antioxidant Properties
The compound's thiazolo-pyridazine framework suggests potential antioxidant activity. Compounds with similar structures have been shown to inhibit NADPH oxidase, thereby reducing oxidative stress in cellular models . This property is crucial as oxidative stress is implicated in various neurodegenerative diseases.
Antitumor Activity
Preliminary investigations into the antitumor activity of related thiazolo-pyridazine derivatives have shown promising results. For example, compounds with similar substituents were found to inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest .
The biological activities of the compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolo-pyridazine core may interact with specific enzymes involved in signal transduction pathways.
- Receptor Modulation : The presence of fluorophenyl and pyrrolidine moieties suggests potential interactions with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes, providing neuroprotection against oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Model/Method Used | Results |
|---|---|---|
| Anticonvulsant | PTZ Seizure Model | Significant seizure protection |
| Antioxidant | Cellular Oxidative Stress Model | Reduced ROS levels |
| Antitumor | Cancer Cell Proliferation Assay | Inhibition of cell growth |
Detailed Findings
- Anticonvulsant Study : In a study involving various analogs, compounds similar to this one showed an increase in seizure threshold at doses as low as 0.1 mg/kg in rodent models .
- Antioxidant Activity : Compounds with similar structures demonstrated a reduction in malondialdehyde (MDA) levels and an increase in glutathione levels, indicating a protective effect against oxidative stress .
- Antitumor Efficacy : A study on thiazolo-pyridazine derivatives revealed that they induced apoptosis in human cancer cell lines via the mitochondrial pathway, enhancing their potential as anticancer agents .
Q & A
Basic Question: What are the established synthetic routes for this thiazolo[4,5-d]pyridazinone derivative?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach is:
Core Formation : React a substituted pyridazinone precursor with thiourea derivatives under reflux in ethanol or DMF to form the thiazolo[4,5-d]pyridazinone core .
Functionalization : Introduce the 3,5-dimethoxybenzyl and 4-fluorophenyl groups via nucleophilic substitution or Suzuki coupling. Pyrrolidin-1-yl groups are added using alkylation or Michael addition .
Purification : Recrystallization from DMF/EtOH (1:1) is often employed to isolate the pure product .
Basic Question: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent integration and regioselectivity (e.g., distinguishing thiazole vs. pyridazine protons) .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths, angles, and dihedral angles. For example, dihedral angles between fluorophenyl and pyridazinone rings are critical for confirming spatial orientation .
Advanced Question: How can synthetic yields be optimized for this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Refluxing in chloroform with triethylamine enhances reaction rates for thiazole ring closure (yields ~75–85%) .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., microwave-assisted condensation in DMF with acetic acid) .
- Catalysis : Pd-mediated cross-coupling for aryl group introduction improves regioselectivity and yield .
Advanced Question: How to resolve contradictions in spectral or crystallographic data?
Methodological Answer:
Contradictions often arise from:
- Dynamic Proton Exchange : Use variable-temperature NMR to identify tautomeric forms or rotational barriers in the pyrrolidinyl group .
- Crystallographic Disorder : Refine SHELXL parameters (e.g., PART and DFIX commands) to model disordered fluorophenyl or dimethoxybenzyl groups .
- Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles with analogous structures .
Advanced Question: What computational methods predict the compound’s bioactivity?
Methodological Answer:
- QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of fluorophenyl groups) with antimicrobial or kinase inhibition data .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like COX-2 or bacterial enzymes, leveraging the thiazole ring’s electron-rich nature .
- DFT Calculations : Assess the stability of the enone system in the pyridazinone core under physiological conditions .
Advanced Question: How to analyze crystallographic data for polymorphism or twinning?
Methodological Answer:
- SHELXL Refinement : Use TWIN and BASF commands to model twinned crystals. For example, fluorophenyl rings may induce pseudo-merohedral twinning .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts between dimethoxybenzyl groups) to explain packing differences .
Table 1 : Key Crystallographic Parameters (Example from Analogous Structures )
| Parameter | Value (Å/°) |
|---|---|
| C–S Bond Length | 1.74 |
| Dihedral Angle (Fluorophenyl-Thiazole) | 66.34° |
| Hydrogen Bond (N–H···O) | 2.89 Å |
Advanced Question: What strategies enable regioselective functionalization of the thiazolo[4,5-d]pyridazinone core?
Methodological Answer:
- Protecting Groups : Temporarily block the 7-fluorophenyl position with Boc groups during benzylation .
- Directed Metalation : Use LDA to deprotonate the C5 position selectively before introducing the dimethoxybenzyl group .
- Cross-Coupling : Stille or Suzuki reactions at the C2 position (pyrrolidinyl group) ensure minimal interference with the core .
Advanced Question: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce phosphate or acetate esters at the 4-keto position to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size) for sustained release in in vitro models .
Advanced Question: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The pyrrolidinyl group is prone to hydrolysis at pH < 3 .
- Light Exposure Tests : UV-vis spectroscopy to detect photodegradation of the thiazole ring (λmax ~320 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests solid-state stability) .
Advanced Question: What in vitro models are suitable for assessing antimicrobial activity?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The 4-fluorophenyl group enhances membrane penetration .
- Biofilm Inhibition : Use crystal violet staining in P. aeruginosa models. Thiazole derivatives disrupt quorum sensing .
- Cytotoxicity Screening : Compare IC50 values in mammalian cell lines (e.g., HEK293) to ensure selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
